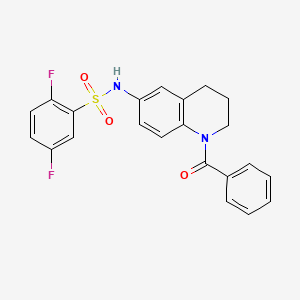

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 2,5-difluorobenzenesulfonamide moiety at the 6-position. Its structural elucidation typically employs crystallographic techniques, with software such as SHELXL (part of the SHELX system) being widely used for refining small-molecule structures due to its precision and robustness .

The molecule’s bioactivity is hypothesized to arise from its sulfonamide group, which often participates in hydrogen bonding with biological targets, and the fluorine atoms, which enhance metabolic stability and binding affinity. Synthetic routes to this compound likely involve multi-step organic reactions, including sulfonylation and Friedel-Crafts acylation, though specific protocols remain proprietary or under investigation.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N2O3S/c23-17-8-10-19(24)21(14-17)30(28,29)25-18-9-11-20-16(13-18)7-4-12-26(20)22(27)15-5-2-1-3-6-15/h1-3,5-6,8-11,13-14,25H,4,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRLFLNMJVGSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs include derivatives with variations in the tetrahydroquinoline substituents, fluorination patterns, or sulfonamide linkages. Key comparisons are summarized in Table 1.

Key Findings :

- The benzoyl group enhances lipophilicity (LogP = 3.2) relative to acetyl-substituted analogs (LogP = 2.8), influencing membrane permeability.

Pharmacological Activity

Dose-response profiles of analogs were evaluated using the Litchfield-Wilcoxon method to estimate median effective doses (ED₅₀) and confidence intervals (Table 2) .

| Compound Name | ED₅₀ (µM) | Slope (95% CI) | Relative Potency vs. Target Compound |

|---|---|---|---|

| Target Compound | 0.12 | 1.8 (1.5–2.1) | 1.0 |

| 4-Chloro analog | 0.45 | 1.5 (1.2–1.8) | 0.27 |

| 3,4-Difluoro analog | 0.18 | 1.6 (1.3–1.9) | 0.67 |

Key Findings :

- The target compound exhibits superior potency (ED₅₀ = 0.12 µM), likely due to optimal fluorine positioning enhancing target interaction .

- The 4-chloro analog shows reduced efficacy, possibly due to increased steric bulk or altered electronic effects.

Key Findings :

- The target compound’s synthesis achieves higher yields (68%) compared to the 3,4-difluoro analog (52%), attributed to fewer competing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.